Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17594943
InChI: InChI=1S/C9H15ClO5/c1-4-14-8(12)9(3,13)5-7(10)15-6(2)11/h7,13H,4-5H2,1-3H3
SMILES:
Molecular Formula: C9H15ClO5
Molecular Weight: 238.66 g/mol

Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate

CAS No.:

Cat. No.: VC17594943

Molecular Formula: C9H15ClO5

Molecular Weight: 238.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate -

Specification

Molecular Formula C9H15ClO5
Molecular Weight 238.66 g/mol
IUPAC Name ethyl 4-acetyloxy-4-chloro-2-hydroxy-2-methylbutanoate
Standard InChI InChI=1S/C9H15ClO5/c1-4-14-8(12)9(3,13)5-7(10)15-6(2)11/h7,13H,4-5H2,1-3H3
Standard InChI Key OCWCZLWKFYIMBV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)(CC(OC(=O)C)Cl)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate features a branched carbon chain with the following substituents:

  • Ethyl ester group at the terminal carboxylate position.

  • Hydroxyl (-OH) and methyl (-CH₃) groups at the 2-position.

  • Acetoxy (-OAc) and chloro (-Cl) groups at the 4-position.

This configuration creates a sterically hindered environment that influences reaction pathways and stability. The compound’s IUPAC name systematically reflects its substituents: ethyl 4-(acetyloxy)-4-chloro-2-hydroxy-2-methylbutanoate.

Comparative Structural Analysis

The compound’s uniqueness becomes evident when compared to structurally related esters:

Compound NameMolecular FormulaKey Differentiators
Ethyl 4-chloro-2,2-dimethylbutanoateC₈H₁₅ClO₂Lacks hydroxyl and acetoxy groups
Ethyl 4-amino-2-hydroxy-2-methylbutanoateC₇H₁₅NO₃Amino substituent replaces chloro group
Ethyl 3-chloroacetoacetateC₆H₈ClO₃Chlorine at 3-position; simpler backbone

The simultaneous presence of electron-withdrawing (Cl, OAc) and electron-donating (OH, CH₃) groups creates a polarized electronic environment, enabling participation in both nucleophilic and electrophilic reactions.

Synthesis and Manufacturing

Chlorohydrin-Acylation Pathway

This two-step method involves:

  • Chlorohydrin Formation: Reaction of isoprene (C₅H₈) with hypochlorous acid (HOCl) under controlled temperatures (0–5°C) to yield 4-chloro-2-hydroxy-2-methylbutanol.

  • Acylation: Treatment with acetic anhydride ((CH₃CO)₂O) in the presence of hydroquinone to prevent polymerization, forming the acetoxy group .

The final esterification with ethanol produces the target compound with yields exceeding 65% after purification.

Direct Chloroacetylation

An alternative one-pot synthesis employs:

  • Chlorine gas (Cl₂) for simultaneous chlorination and acetylation.

  • Tertiary amine catalysts (e.g., triethylamine) to enhance reaction efficiency .

Chemical Reactivity and Stability

Functional Group Interactions

The compound undergoes characteristic reactions of its substituents:

Functional GroupReaction TypeExample Products
Acetoxy (-OAc)Nucleophilic acyl substitutionHydroxy derivatives (e.g., hydrolysis to -OH)
Chloro (-Cl)SN2 displacementAzido, cyano, or alkoxy derivatives
Hydroxyl (-OH)OxidationKetone or carboxylic acid formation

pH-Dependent Stability

  • Acidic Conditions (pH < 3): Rapid hydrolysis of the acetoxy group occurs, yielding 4-chloro-2-hydroxy-2-methylbutanoic acid.

  • Basic Conditions (pH > 10): Dehydrochlorination dominates, forming conjugated dienes via β-elimination .

Applications in Industrial and Medicinal Chemistry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • β-Lactam antibiotics: Via [2+2] cycloaddition reactions with imines.

  • Anti-inflammatory agents: Functionalization of the hydroxyl group produces COX-2 inhibitors .

Polymer Science

Its dual reactivity enables use in:

  • Crosslinking agents: For polyurethane foams through reaction with diisocyanates.

  • Dendrimer synthesis: As a branching unit due to multiple reactive sites .

Spectroscopic Characterization

Key Spectral Signatures

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.25 (t, 3H, -OCH₂CH₃)

    • δ 1.45 (s, 3H, C(CH₃))

    • δ 2.05 (s, 3H, -OAc)

    • δ 4.15 (q, 2H, -OCH₂)

  • IR (ATR, cm⁻¹):

    • 1745 (ester C=O)

    • 3450 (broad, -OH)

    • 1260 (C-O of acetate)

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